
1-Methyl-3-nitro-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-nitro-1H-pyrrol-2-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the first position, a nitro group at the third position, and an amine group at the second position on the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrrol-2-amine can be synthesized through various methods. One common approach involves the nitration of 1-methyl-1H-pyrrole-2-amine using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-nitro-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as 1-methyl-3-amino-1H-pyrrol-2-amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
- 1-Methyl-3-amino-1H-pyrrol-2-amine (reduction product).
- Various substituted pyrrole derivatives (substitution products) .
Applications De Recherche Scientifique
1-Methyl-3-nitro-1H-pyrrol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Methyl-3-nitro-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrrole-2-amine: Lacks the nitro group, resulting in different chemical and biological properties.
3-Nitro-1H-pyrrole-2-amine: Lacks the methyl group, affecting its reactivity and biological activity.
1-Methyl-3-nitro-1H-pyrrole: Lacks the amine group, leading to different chemical behavior.
Uniqueness: 1-Methyl-3-nitro-1H-pyrrol-2-amine is unique due to the presence of both the nitro and amine groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C5H7N3O2 |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
1-methyl-3-nitropyrrol-2-amine |
InChI |
InChI=1S/C5H7N3O2/c1-7-3-2-4(5(7)6)8(9)10/h2-3H,6H2,1H3 |
Clé InChI |
NWZMTVYNTSFJIJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


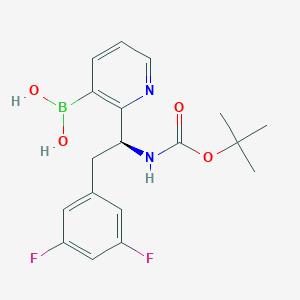
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
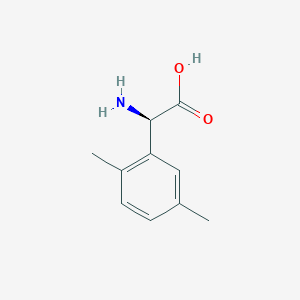
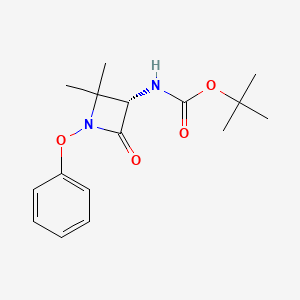
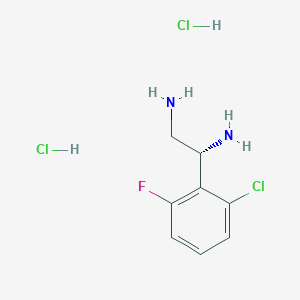
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminobenzoate](/img/structure/B13048675.png)

![1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B13048681.png)
![3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13048685.png)
![(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13048687.png)
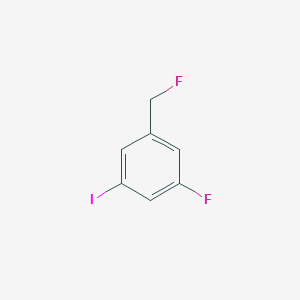
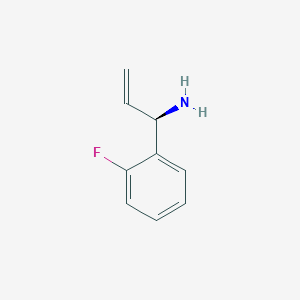
![(E)-{[1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}aminobenzoate](/img/structure/B13048703.png)
![Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile](/img/structure/B13048706.png)
